![molecular formula C22H16ClF2N3O3S B2685382 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorobenzyl)acetamide CAS No. 1031575-43-5](/img/structure/B2685382.png)
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its structure and the functional groups it contains. For a similar compound, 2-Chloro-6-fluorobenzyl alcohol, the melting point is 40-43 °C, the boiling point is a rough estimate of 160°C, and it has a density of 1.2780 (estimate) .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies have been conducted on similar benzothiazolinone acetamide analogs to understand their electronic properties and vibrational spectra. These compounds, including analogs similar to the specified chemical, have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection, suitable for photovoltaic applications. Furthermore, their non-linear optical (NLO) activity has been investigated, indicating potential in developing materials with specific electronic and optical properties (Mary et al., 2020).
Molecular Docking and Ligand-Protein Interactions
Molecular docking studies aim to understand how compounds interact with biological targets, such as Cyclooxygenase 1 (COX1). For example, compounds structurally related to the one have been docked against COX1 to evaluate their binding affinities, providing insights into designing drugs with targeted therapeutic actions (Mary et al., 2020).
Antitumor Activity
Some derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity. These studies involve creating analogs and assessing their efficacy against various human tumor cell lines, showcasing the potential of such compounds in cancer therapy (Yurttaş et al., 2015).
Anti-inflammatory Activity
Research has also explored the synthesis of derivatives with potential anti-inflammatory activity. Through chemical synthesis and biological evaluation, compounds have shown significant effects, suggesting their applicability in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Neuropharmacological Profile
The neuropharmacological profiles of selective agonists for peripheral benzodiazepine receptors (PBRs) have been examined, revealing potent anxiolytic-like properties in laboratory animals. Such studies contribute to understanding how benzothiazolinone acetamide analogs and their derivatives might be used to modulate neurophysiological functions (Okuyama et al., 1999).
Eigenschaften
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2N3O3S/c23-15-7-10-20-18(11-15)22(17-3-1-2-4-19(17)25)27-28(32(20,30)31)13-21(29)26-12-14-5-8-16(24)9-6-14/h1-11H,12-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOYOWTXRBYAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

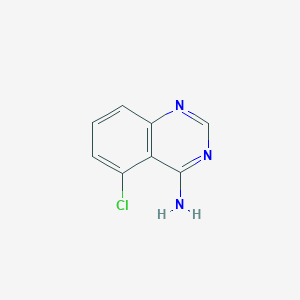

![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)
![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)
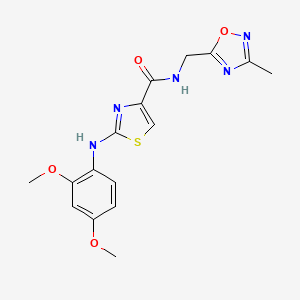
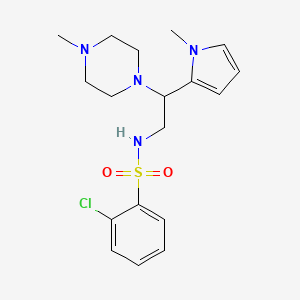
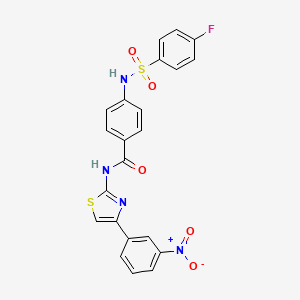

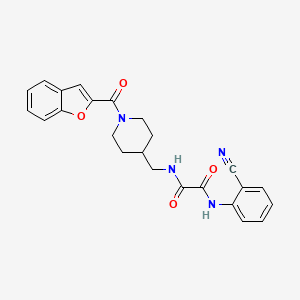
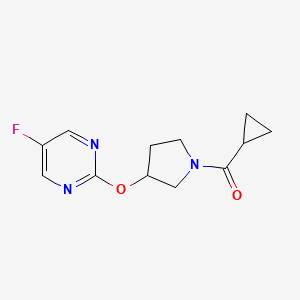
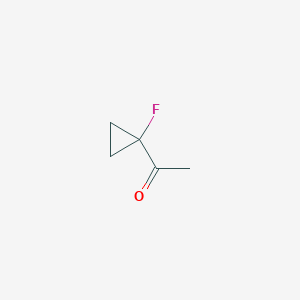
![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)
![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)